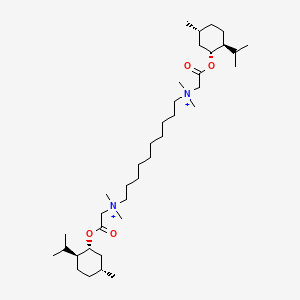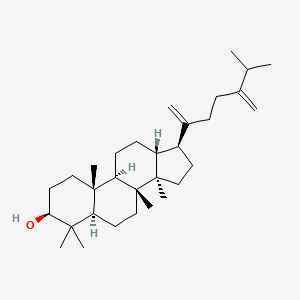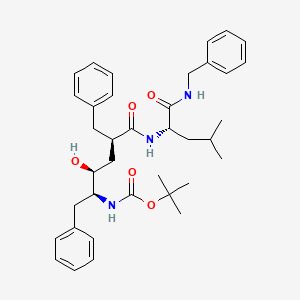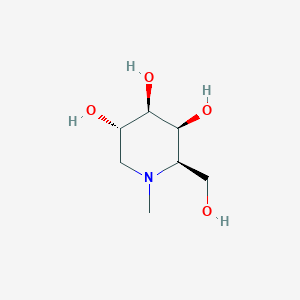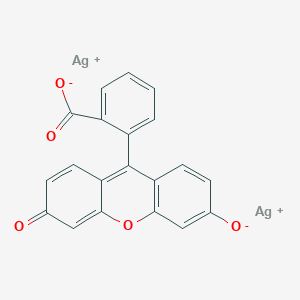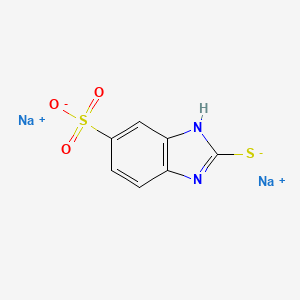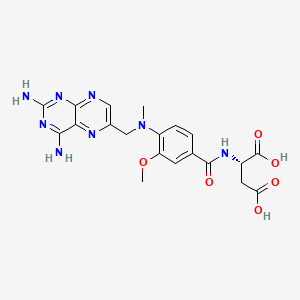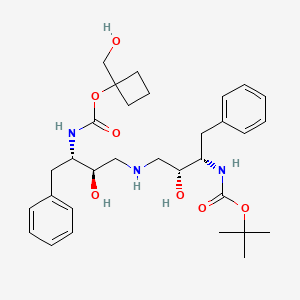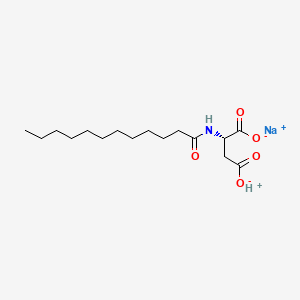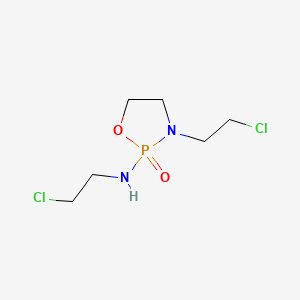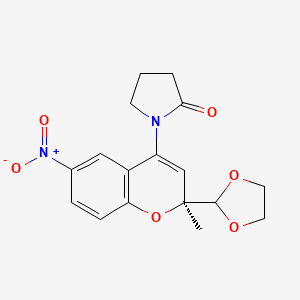
2-Pyrrolidinone, 1-((2S)-2-(1,3-dioxolan-2-yl)-2-methyl-6-nitro-2H-1-benzopyran-4-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrrolidinone, 1-((2S)-2-(1,3-dioxolan-2-yl)-2-methyl-6-nitro-2H-1-benzopyran-4-yl)- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 1-((2S)-2-(1,3-dioxolan-2-yl)-2-methyl-6-nitro-2H-1-benzopyran-4-yl)- typically involves multiple steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of a suitable amide precursor under acidic or basic conditions.
Introduction of the Dioxolane Ring: This step involves the reaction of a diol with an aldehyde or ketone in the presence of an acid catalyst to form the dioxolane ring.
Attachment of the Benzopyran Ring: This can be done through a Friedel-Crafts acylation reaction, where the benzopyran ring is introduced to the existing structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzopyran ring, leading to the formation of quinones.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Common nucleophiles include halides, amines, and thiols.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes due to its multi-functional nature.
Medicine: Potential therapeutic applications, particularly if the compound exhibits biological activity.
Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms could include:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor activity.
Altering Cellular Pathways: Affecting signaling pathways within cells.
Comparación Con Compuestos Similares
Similar Compounds
2-Pyrrolidinone: A simpler analog without the additional ring structures.
1,3-Dioxolane: A simpler analog without the pyrrolidinone and benzopyran rings.
Benzopyran: A simpler analog without the pyrrolidinone and dioxolane rings.
Uniqueness
The uniqueness of 2-Pyrrolidinone, 1-((2S)-2-(1,3-dioxolan-2-yl)-2-methyl-6-nitro-2H-1-benzopyran-4-yl)- lies in its multi-functional nature, combining three different ring structures and a nitro group
Propiedades
Número CAS |
181137-41-7 |
|---|---|
Fórmula molecular |
C17H18N2O6 |
Peso molecular |
346.3 g/mol |
Nombre IUPAC |
1-[(2S)-2-(1,3-dioxolan-2-yl)-2-methyl-6-nitrochromen-4-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C17H18N2O6/c1-17(16-23-7-8-24-16)10-13(18-6-2-3-15(18)20)12-9-11(19(21)22)4-5-14(12)25-17/h4-5,9-10,16H,2-3,6-8H2,1H3/t17-/m0/s1 |
Clave InChI |
NJJPKIPOZSWUHV-KRWDZBQOSA-N |
SMILES isomérico |
C[C@]1(C=C(C2=C(O1)C=CC(=C2)[N+](=O)[O-])N3CCCC3=O)C4OCCO4 |
SMILES canónico |
CC1(C=C(C2=C(O1)C=CC(=C2)[N+](=O)[O-])N3CCCC3=O)C4OCCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tetrasodium 2-[[4-[[4-[[1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl]azo]-7-sulphonato-1-naphthyl]azo]-1-naphthyl]azo]benzene-1,4-disulphonate](/img/structure/B12772267.png)
